- Design, synthesis and biological evaluation of small molecular polyphenols as entry inhibitors against H5N1, Bioorganic & Medicinal Chemistry Letters, 2014, 24(12), 2680-2684

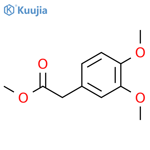

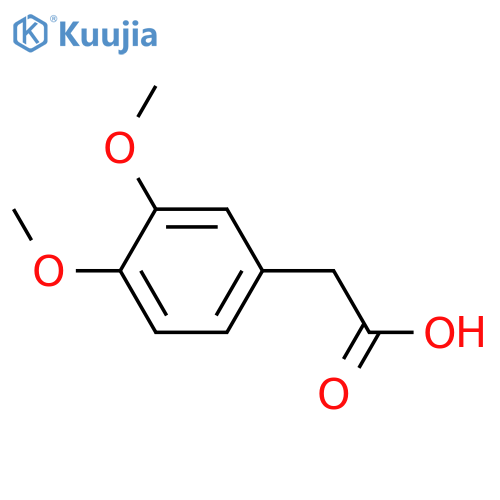

Cas no 93-40-3 ((3,4-Dimethoxyphenyl)acetic acid)

(3,4-Dimethoxyphenyl)acetic acid is a versatile intermediate suitable for pharmaceutical synthesis due to its established reactivity profile and relatively low toxicity. Its aromatic substituents enable high solubility in organic solvents, facilitating efficient purification and subsequent reaction steps. Optimal storage conditions maintain stability and ensure long-term usability in various chemical processes.

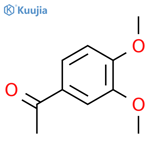

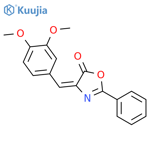

93-40-3 structure

商品名:(3,4-Dimethoxyphenyl)acetic acid

(3,4-Dimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenylacetic acid,3,4-Dimethoxyphenylacetic acid, Homoveratric acid

- 4-DiMethoxyphenylacetic acid

- 2-(3,4-DiMethoxyphenyl)acetate

- NSC 2753

- NSC 27897

- Homoveratric Acid

- (3,4-Dimethoxyphenyl)acetic Acid (Homoveratric Acid)

- (3,4-Dimethoxyphenyl) Acetic Acid

- 2-(3,4-dimethoxyphenyl)acetic acid

- 3, 4 -dimethoxy phenylacetonitrile

- 3,4-dimethyloxyphenylacetic acid

- (3,4-Dimethoxyphenyl)acetic Acid

- (3,4-DIMETHOXYPHENYL)ACETIC ACID

- Benzeneacetic acid, 3,4-dimethoxy-

- 3,4-Dimethoxybenzeneacetic acid

- 3,4-Dimethoxyphenyl acetic acid

- Homoveratrumic acid

- (3,4-Dimethoxy-phenyl)-acetic acid

- Acetic acid, (3,4-dimethoxyphenyl)-

- 3,4-Dimethoxyphenylaceticacid

- 3,4-(Dimethoxy)benzeneacetic acid

- YY50GIT3C7

- 2-(3,4-DIMET

- 3,4-Dimethoxybenzeneacetic acid (ACI)

- Acetic acid, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)

- Z56924495

- BRN 1110282

- alpha-(3,4-dimethoxyphenyl)acetic acid

- 3,4-Dimethyloxy phenyl acetic acid

- Acetic acid,4-dimethoxyphenyl)-

- EU-0066571

- DTXSID5059086

- D0640

- 93-40-3

- FT-0612084

- Homoveratric acid, Vetec(TM) reagent grade, 98%

- KUC108679N

- AK-968/41169417

- 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)

- SY006121

- 2-(3,4-DIMETHOXYPHENYL)ETHANOIC ACID

- SCHEMBL153055

- Acetic acid, 3,4-dimethoxyphenyl-

- CS-W020108

- H-3300

- EN300-17388

- NSC2753

- 3,4-(Dimethoxyphenyl) acetic acid

- 3,4-dimethoxyphenyl-acetic acid

- EINECS 202-244-5

- F0902-7631

- CHEBI:86655

- Homoveratrate

- 3,4-Dimethoxyphenylacetic acid, 98%

- AC-15716

- AI3-23354

- BB 0248998

- MFCD00004335

- bmse000682

- 3,4-Dimethoxyphenylacetate

- SR-01000596943-1

- (3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid)

- IDI1_030158

- (3,4-Dimethoxyphenyl)acetate

- NSC-27897

- Benzeneacetic acid,4-dimethoxy-

- SR-01000596943

- AKOS000119394

- NSC-2753

- NSC27897

- 2-(3,4-dimethoxyphenyl)aceticacid

- BS-4085

- homovaretic acid

- s3961

- NS00015120

- 3,4-Dimethoxybenzeneacetate

- HY-Y0771

- Q10395556

- ChemDiv3_014360

- HMS1513M16

- UNII-YY50GIT3C7

- AM20060235

- KSC-11-262-2

- 3,4-dimethoxy-phenylacetic acid

- CCG-266554

- InChI=1/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12

- (3,?4-?Dimethoxyphenyl)?acetic Acid(Homoveratric Acid)

- 3, 4 - Dimethoxy phenyl acetic acid

- 1000517-77-0

- 2-(3,4-Dimethoxyphenyl)acetate; 2-(3,4-Dimethoxyphenyl)acetic Acid; 3,4-Dimethoxybenzeneacetic Acid; NSC 2753; NSC 27897;

- STK299264

- 4,5-Dimethoxy-1,2-benzenacetic Acid

- (3,4-Dimethoxyphenyl)acetic acid

-

- MDL: MFCD00004335

- インチ: 1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)

- InChIKey: WUAXWQRULBZETB-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C=C(OC)C(OC)=CC=1)O

- BRN: 1110282

計算された属性

- せいみつぶんしりょう: 196.07400

- どういたいしつりょう: 196.073559

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 55.8

じっけんとくせい

- 色と性状: 結晶性水分子を含む生成物は針状結晶である。ベンゼンや石油エーテルから沈殿したものは無水である。

- 密度みつど: 1.2166 (rough estimate)

- ゆうかいてん: 96-98 °C (lit.)

- ふってん: 293.08°C (rough estimate)

- フラッシュポイント: 130.2℃

- 屈折率: 1.5430 (estimate)

- すいようせい: 解体

- PSA: 55.76000

- LogP: 1.33090

- ようかいせい: 水、エタノール、エーテルに可溶である。

- FEMA: 2768

(3,4-Dimethoxyphenyl)acetic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37

- セキュリティの説明: S22-S24/25

- RTECS番号:AH0675000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

(3,4-Dimethoxyphenyl)acetic acid 税関データ

- 税関コード:29189090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(3,4-Dimethoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255864-1000g |

3,4-Dimethoxyphenylacetic acid |

93-40-3 | 95+% | 1000g |

$234 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046967-25g |

3,4-Dimethoxyphenylacetic acid |

93-40-3 | 98% | 25g |

¥40.00 | 2024-04-25 | |

| Key Organics Ltd | BS-4085-5MG |

(3,4-dimethoxyphenyl)acetic acid |

93-40-3 | >90% | 5mg |

£42.00 | 2025-02-08 | |

| Life Chemicals | F0902-7631-2.5g |

(3,4-Dimethoxyphenyl)acetic acid |

93-40-3 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046967-500g |

3,4-Dimethoxyphenylacetic acid |

93-40-3 | 98% | 500g |

¥396.00 | 2024-04-25 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0685849443- 25g |

(3,4-Dimethoxyphenyl)acetic acid |

93-40-3 | 98% | 25g |

¥ 88.2 | 2021-05-18 | |

| Apollo Scientific | OR5989-500g |

3,4-Dimethoxyphenylacetic acid |

93-40-3 | 98% | 500g |

£72.00 | 2025-02-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0640-25G |

Homoveratric Acid |

93-40-3 | >98.0%(T) | 25g |

¥80.00 | 2024-04-15 | |

| eNovation Chemicals LLC | K07464-100g |

(3,4-Dimethoxyphenyl)acetic acid |

93-40-3 | 98% | 100g |

$280 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106270-100g |

(3,4-Dimethoxyphenyl)acetic acid |

93-40-3 | 98% | 100g |

¥159.90 | 2023-09-03 |

(3,4-Dimethoxyphenyl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ; 10 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt

1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C

1.3 Solvents: Acetonitrile ; reflux

1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux

1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C

1.3 Solvents: Acetonitrile ; reflux

1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux

リファレンス

- Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Morpholine , Sulfur Catalysts: p-Toluenesulfonic acid ; 8 h, 120 °C; 10 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C → 100 °C; 5 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C → 100 °C; 5 h, 100 °C

リファレンス

- 3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress, Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2147-2157

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Dimethyl sulfoxide ; 35 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

リファレンス

- Synthesis of 3,4-dimethoxyphenylacetic acid, Guangzhou Huagong, 2009, 37(1), 39-41

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Xanthone , 2,2′-Methylenebis[pyridine] , Nickel dichloride Solvents: Benzene ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Carboxylation of Benzylic and Aliphatic C-H Bonds with CO2 Induced by Light/Ketone/Nickel, Journal of the American Chemical Society, 2019, 141(50), 19611-19615

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Tempol , Ferric nitrate Solvents: Acetonitrile ; 24 h, 25 °C

リファレンス

- Method for synthesizing carboxylic acid or ketone compounds from alcohol or aldehyde using oxygen or oxygen in air as oxidant, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

リファレンス

- Homoveratric acid (3,4-dimethoxyphenylacetic acid), Organic Syntheses, 1935, , 31-4

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Sulfuric acid

リファレンス

- Aromatic hydroxyalkylation. Condensation of chloral with veratrole, Bulletin de la Societe Chimique de France, 1954, 932, 932-4

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Acetonitrile

リファレンス

- Montmorillonite clay: a novel reagent for the chemoselective hydrolysis of t-butyl esters, Synlett, 2002, (5), 826-828

ごうせいかいろ 15

はんのうじょうけん

1.1 Catalysts: Nitrilase Solvents: Water ; 20 h, pH 6.5, 30 °C

リファレンス

- Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401, Journal of Industrial Microbiology & Biotechnology, 2010, 37(7), 741-750

ごうせいかいろ 16

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 5 h, 55 - 65 °C

リファレンス

- 2-(Trimethylsilyl)-1,3-dithiane 1-oxide as a convenient reagent for the transformation of aldehydes and ketones into homologous carboxylic acids, Synthesis, 2010, (15), 2616-2620

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol , Water ; rt → 120 °C; 2 h, 120 °C; 120 °C → rt

1.2 Reagents: Potassium hydroxide ; 2 h, rt → 180 °C; 4 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Potassium hydroxide ; 2 h, rt → 180 °C; 4 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

リファレンス

- An alternative process for preparation of 3,4-dimethoxyphenylacetic acid, Zhongguo Yiyao Gongye Zazhi, 2010, 41(10), 730-731

ごうせいかいろ 19

(3,4-Dimethoxyphenyl)acetic acid Raw materials

- 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetic acid

- 3,4-Dimethoxytoluene

- (4Z)-4-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

- 2-(3,4-dimethoxyphenyl)acetonitrile

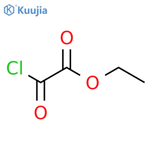

- ethyl 2-chloro-2-oxo-acetate

- Veratraldehyde

- (4Z)-4-(3,4-dimethoxyphenyl)methylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

- Methyl homoveratrate

- 1,3-Dithiane, 2-[(3,4-dimethoxyphenyl)methylene]-, 1-oxide

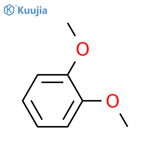

- Veratrole

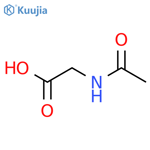

- 2-acetamidoacetic acid

- 1,2-dimethoxy-4-(2-nitroethyl)benzene

- 3',4'-Dimethoxyacetophenone

- 2-(3,4-Dimethoxyphenyl)ethanol

(3,4-Dimethoxyphenyl)acetic acid Preparation Products

(3,4-Dimethoxyphenyl)acetic acid 関連文献

-

E. Abou Nakad,F. Bolze,A. Specht Org. Biomol. Chem. 2018 16 6115

-

2. Synthesis, structure and optical characterisation of silicon phthalocyanine bis-estersChristopher Farren,Simon FitzGerald,Martin R. Bryce,Andrew Beeby,Andrei S. Batsanov J. Chem. Soc. Perkin Trans. 2 2002 59

-

3. Dual protection of hydroxytyrosol, an olive oil polyphenol, against oxidative damage in PC12 cellsShoujiao Peng,Baoxin Zhang,Juan Yao,Dongzhu Duan,Jianguo Fang Food Funct. 2015 6 2091

-

4. CCCCII.—Experiments on the synthesis of phenolic aporphines. Part I. An introduction and the preparation of nitro-derivatives of 3 : 4-dihydroxyphenylacetic acidJohn Masson Gulland J. Chem. Soc. 1931 2872

-

5. 535. The constitution of piceatannolJill Cunningham,E. Haslam,R. D. Haworth J. Chem. Soc. 1963 2875

-

Chenzhou Hao,Xiaodong Li,Shuai Song,Bingyu Guo,Jing Guo,Jian Zhang,Qiaoling Zhang,Wanxu Huang,Jian Wang,Bin Lin,Maosheng Cheng,Feng Li,Dongmei Zhao Org. Biomol. Chem. 2016 14 7676

-

Nai-Chen Hsueh,Shin-Mei Chen,Chun-Yi Lin,Meng-Yang Chang Org. Biomol. Chem. 2021 19 1047

-

Ru-Bing Wang,Hai-Ning Lv,Shan-Shan Zhu,Xiao-Dong Ren,Song Xu,Shuang-Gang Ma,Yun-Bao Liu,Jing Qu,Shi-Shan Yu RSC Adv. 2018 8 29301

-

9. Constituents of the higher fungi. Part XIII. 2-Aryl-3-methoxymaleic anhydrides from pulvinic acid derivatives. A convenient method for determination of structure of fungal and lichen pulvinic acid derivativesRaymond L. Edwards,Melvyn Gill J. Chem. Soc. Perkin Trans. 1 1973 1538

-

10. XCV.—Synthetical experiments on the aporphine alkaloids. Part V. Laurotetanine. Syntheses of 2 : 3 : 6 : 7- and 3 : 4 : 6 : 7-tetramethoxyaporphinesRobert Kenneth Callow,John Masson Gulland,Robert Downs Haworth J. Chem. Soc. 1929 658

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes

- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides

93-40-3 ((3,4-Dimethoxyphenyl)acetic acid) 関連製品

- 1798-09-0(3-Methoxyphenylacetic acid)

- 1131-94-8(2-(3-Hydroxy-4-methoxyphenyl)acetic acid)

- 77-92-9(Citric acid)

- 32852-81-6(3-Phenoxyphenylacetic Acid)

- 4670-10-4(3,5-Dimethoxyphenylacetic Acid)

- 151-10-0(1,3-Dimethoxybenzene)

- 306-08-1(4-Hydroxy-3-methoxyphenylacetic Acid)

- 38464-04-9(3,4-Diethoxyphenylacetic acid)

- 951-82-6(3,4,5-Trimethoxyphenylacetic acid)

- 120-13-8(4-Ethoxy-3-methoxyphenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93-40-3)(3,4-Dimethoxyphenyl)acetic acid

清らかである:99%

はかる:1kg

価格 ($):151.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-40-3)(3,4-Dimethoxyphenyl)acetic acid

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ